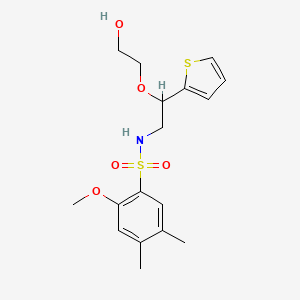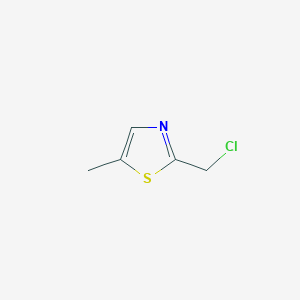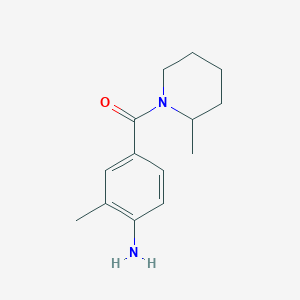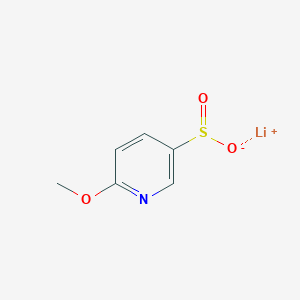
2,3'-Dimetoxi-calcona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’-Dimethoxychalcone is a chalcone derivative rich in plants and food . It’s a building block used in various chemical synthesis such as in the synthesis of new flavanoid and chalcone derivatives as antimicrobial agent by green chemistry approach .
Synthesis Analysis
The synthesis of 2,3’-Dimethoxychalcone can be carried out through Claisen-Schmidt condensation at room temperature . The retrosynthetic analysis gives the 2-hydroxy-5-chloro acetophenone and 3,4-dimethoxy benzaldehyde as starting materials .Molecular Structure Analysis
The molecular formula of 2,3’-Dimethoxychalcone is C17H16O5 . The structure of chalcone has conjugated double bonds with absolute delocalization and two aromatic rings that possess an π-electron system, which gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions .Chemical Reactions Analysis
Chalcones are biologically active due to the presence of the reactive α,β-unsaturated system in the chalcone’s rings . They show different potential pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity .Physical and Chemical Properties Analysis
2,3’-Dimethoxychalcone is a solid compound . The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties .Aplicaciones Científicas De Investigación
Propiedades Quimiopreventivas
Las calconas, incluida la 2,3'-Dimetoxi-calcona, se ha descubierto que tienen propiedades quimiopreventivas . Exhiben efectos antioxidantes, modulan el metabolismo de los carcinógenos al inhibir distintas enzimas metabólicas de fase 1 y activan las enzimas desintoxicantes de fase 2 . También muestran propiedades antiinflamatorias .
Tratamiento de enfermedades antiinflamatorias
La 2’,4’-Dihidroxi-2,3-dimetoxi-calcona (DDC), un derivado de la calcona, se ha descubierto que reprime la diferenciación de Th17 murina y promueve la diferenciación de Treg de una manera dependiente de la dosis . El tratamiento con DDC mejoró la recuperación de la encefalomielitis autoinmune experimental, mejoró la gravedad de la colitis experimental y previno significativamente el rechazo del injerto . Esto sugiere que la this compound podría usarse en el tratamiento de enfermedades inflamatorias mediadas por Th17 .
Propiedades antioxidantes
Las calconas, incluida la this compound, se ha descubierto que tienen propiedades antioxidantes . Pueden unirse eficazmente a muchos tipos de enzimas o receptores y exhiben un amplio espectro de actividades biológicas .
Efectos antimelanogénicos
La 2'-hidroxi-3,4'-dimetoxi-calcona (3,4'-DMC), un derivado de la this compound, se ha descubierto que tiene efectos antimelanogénicos . Esto sugiere que la this compound podría usarse en el tratamiento del melanoma .
Efectos antiinflamatorios
La 2'-hidroxi-3,4'-dimetoxi-calcona (3,4'-DMC), un derivado de la this compound, se ha descubierto que tiene efectos antiinflamatorios . Esto sugiere que la this compound podría usarse en el tratamiento de enfermedades inflamatorias .
Aumento del glutatión
La calcona (1), un derivado de la this compound, se ha descubierto que aumenta el glutatión (GSH), HO-1 y Nrf2 . Esto sugiere que la this compound podría usarse en el tratamiento de enfermedades relacionadas con el estrés oxidativo .
Mecanismo De Acción
Target of Action
2,3’-Dimethoxychalcone (DMC) primarily targets the nuclear factor erythroid 2-related factor 2 (Nrf2)–antioxidant response element (ARE) pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and offers protection against oxidative damage triggered by injury and inflammation .
Mode of Action
DMC acts as an activator of the Nrf2–ARE pathway . It binds to the Nrf2, leading to its activation. This activation triggers a series of downstream effects, including the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and γ-glutamylcystein synthetase (γ-GCS) . These enzymes play a crucial role in mitigating oxidative stress and neurotoxicity .
Biochemical Pathways
The activation of the Nrf2–ARE pathway by DMC leads to the upregulation of antioxidant enzymes, which are part of the body’s defense mechanisms against oxidative stress . For instance, HO-1 has a protective role in the brain against oxidative stress . γ-GCS is a key enzyme in the synthesis of glutathione, a potent antioxidant . Therefore, DMC’s activation of the Nrf2–ARE pathway enhances the body’s antioxidant defenses .
Result of Action
DMC’s activation of the Nrf2–ARE pathway leads to neuroprotective effects. It has been shown to inhibit glutamate-induced neurotoxicity in a concentration-dependent manner . DMC increases the levels of intracellular reduced glutathione (GSH), protecting neurons from oxidative stress . Moreover, DMC has been found to repress murine Th17 differentiation and promote Treg differentiation, which could have implications for the treatment of Th17-mediated inflammatory diseases .
Action Environment
The action of DMC can be influenced by environmental factors such as UV radiation. For instance, DMC has been shown to protect human cultured keratinocytes against UV radiation-induced cell injury . It suppresses UV radiation-induced ROS production and shows cytoprotective effects when used before and after UV-A irradiation . Therefore, the environment in which DMC acts can significantly influence its efficacy and stability.
Safety and Hazards
Direcciones Futuras
The potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties of naturally occurring chalcones, and their unique chemical structural features inspired the synthesis of numerous chalcone derivatives . Many of these synthetic analogs were shown to possess similar bioactivities as their natural counterparts, but often with an enhanced potency and reduced toxicity . This suggests that bioinspired synthesis of chalcone derivatives can potentially introduce a new chemical space for exploitation for new drug discovery .
Análisis Bioquímico
Biochemical Properties
2,3’-Dimethoxychalcone exhibits various biological activities, including antioxidant and anti-inflammatory properties . The hydroxy substituents located on the aromatic rings of the chalcone structure play a significant role in these activities
Cellular Effects
2,3’-Dimethoxychalcone has been shown to have effects on various types of cells. For instance, it has demonstrated anti-melanogenic and anti-inflammatory effects in B16F10 melanoma cells and RAW264.7 cells . It influences cell function by modulating the expression of various proteins and enzymes, such as tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-2 .
Molecular Mechanism
The molecular mechanism of 2,3’-Dimethoxychalcone is complex and involves interactions with various biomolecules. For instance, it has been shown to inhibit the activity of RORγt, a specific transcription factor regulating Th17 cell differentiation . This inhibition leads to a decrease in Th17 differentiation and an increase in Treg differentiation, suggesting a potential role for 2,3’-Dimethoxychalcone in the treatment of Th17-mediated inflammatory diseases .
Temporal Effects in Laboratory Settings
It has been shown to have potent DPPH radical scavenging activity, suggesting it may have antioxidant properties
Metabolic Pathways
Chalcones, including 2,3’-Dimethoxychalcone, are biosynthesized through the combination pathway of acetate-malonate and shikimate pathways . The key enzyme involved in chalcone synthesis is chalcone synthase (CHS), which catalyzes the first committed step of flavonoid biosynthesis .
Propiedades
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-8-5-7-14(12-15)16(18)11-10-13-6-3-4-9-17(13)20-2/h3-12H,1-2H3/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJBLWSYKKCCLS-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the potential antimicrobial applications of 2,3'-Dimethoxychalcone and similar compounds?
A1: Research suggests that 2,3'-Dimethoxychalcone and other chalcone derivatives isolated from natural sources like Dracaena stedneuri exhibit antibacterial activity against multidrug-resistant bacterial strains []. This activity highlights the potential of these compounds as a source for novel antibacterial agents, particularly against drug-resistant infections.
Q2: How do microorganisms modify chalcones like 2,3'-Dimethoxychalcone?
A2: Microorganisms can transform chalcones through processes mimicking plant biosynthesis []. For example, Aspergillus alliaceus can modify 2'-hydroxy-2,3-dimethoxychalcone (structurally similar to 2,3'-Dimethoxychalcone) through:
Q3: Does the stereochemistry of microbial chalcone modifications differ from that in plants?
A3: Yes, there's a key difference. While plants often produce stereospecific products, microbial transformations of chalcones typically yield racemic mixtures of flavanones []. This difference highlights a distinction between plant and microbial enzymatic activities.
Q4: What is the significance of cytochrome P450 enzymes in microbial chalcone transformation?
A4: Studies using enzyme inhibitors suggest that multiple cytochrome P450 enzymes may be involved in the microbial transformation of 2'-hydroxy-2,3-dimethoxychalcone []. These enzymes potentially contribute to the cyclization, O-demethylation, and hydroxylation reactions observed in microorganisms, emphasizing their role in chalcone metabolism.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-[[2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2368235.png)

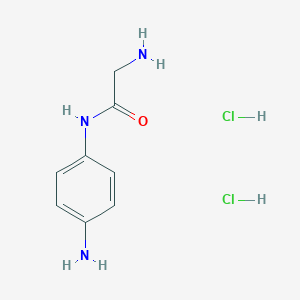
![ethyl 4-(2-{[3-(3-{[(furan-2-yl)methyl]carbamoyl}propyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2368239.png)
![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2368243.png)
![N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2368244.png)
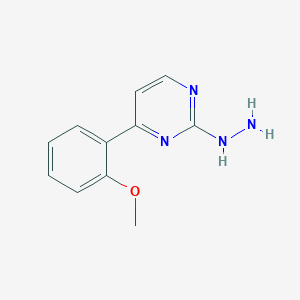


![2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2368250.png)
